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Compound Name: Neochlorogenic acid methyl ester
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Introduction

Neochlorogenic acid (3-O-caffeoylquinic acid), an isomer of the more common chlorogenic acid

(5-O-caffeoylquinic acid), is a significant phenolic compound found in various plants, fruits, and

coffee beans.[1] These compounds are esters formed between caffeic acid and quinic acid.[1]

Neochlorogenic acid and its derivatives are of great interest due to their potent antioxidant,

anti-inflammatory, and potential therapeutic properties. The methyl ester derivative of

neochlorogenic acid is a valuable compound for further chemical synthesis, such as in the

chemo-enzymatic production of chlorogenate fatty esters which exhibit antifungal and

antioxidant activities.[2]

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical

technique for the structural elucidation of such compounds. Understanding the specific

fragmentation patterns is crucial for the accurate identification of neochlorogenic acid methyl
ester in complex biological matrices. This application note provides a detailed protocol for the

synthesis and mass spectrometric analysis of neochlorogenic acid methyl ester and

characterizes its fragmentation behavior.
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Synthesis of Neochlorogenic Acid Methyl Ester via
Acidified Methanol Extraction
This protocol describes a straightforward and effective method for the methylation of

neochlorogenic acid present in plant material through extraction with acidified methanol.[2]

Materials:

Plant material rich in neochlorogenic acid (e.g., Crataegus monogyna inflorescences,

Lonicera japonica flower buds).[2][3]

Methanol (HPLC grade)

Concentrated sulfuric acid (H₂SO₄)

Rotary evaporator

Filtration apparatus (e.g., Büchner funnel or syringe filters)

Procedure:

Preparation of Acidified Methanol: Prepare a 1% (v/v) solution of sulfuric acid in methanol.

For example, add 1 mL of concentrated H₂SO₄ to 99 mL of methanol. Exercise caution when

handling concentrated acid.

Extraction and Methylation:

Weigh 10 g of dried, ground plant material.

Add 100 mL of the acidified methanol solution to the plant material.

Stir or sonicate the mixture for 60 minutes at room temperature.

The acidic conditions facilitate the esterification of the carboxylic acid group on the quinic

acid moiety to form the methyl ester.[2]

Sample Recovery:
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Filter the mixture to remove solid plant debris.

Evaporate the methanol from the filtrate using a rotary evaporator at a temperature not

exceeding 40°C.

The resulting crude extract contains neochlorogenic acid methyl ester along with other

methylated chlorogenic acid isomers.

Purification (Optional): For a pure standard, the crude extract can be further purified using

preparative High-Performance Liquid Chromatography (HPLC).

LC-MS/MS Analysis Protocol
Instrumentation:

UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple

Quadrupole) with an ESI source.

LC Conditions:

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then

return to initial conditions and equilibrate for 3 minutes.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Column Temperature: 40°C.

MS Conditions:

Ionization Mode: Electrospray Ionization (ESI), Negative.
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Capillary Voltage: -3.5 kV.

Cone Voltage: 40 V.

Source Temperature: 120°C.

Desolvation Temperature: 350°C.

Desolvation Gas Flow: 800 L/hr.

Collision Gas: Argon.

MS/MS Analysis: Precursor ion scan targeting the [M-H]⁻ ion of neochlorogenic acid
methyl ester (m/z 367). Apply a range of collision energies (e.g., 10-40 eV) to obtain optimal

fragmentation.

Results and Discussion
Fragmentation Pattern of Neochlorogenic Acid Methyl
Ester
Neochlorogenic acid methyl ester has a molecular formula of C₁₇H₂₀O₉ and a molecular

weight of 368.338 g/mol .[4] In negative ion mode ESI-MS, it readily forms a deprotonated

molecule [M-H]⁻ at an m/z of 367.

The MS/MS fragmentation of the [M-H]⁻ precursor ion is primarily driven by the cleavage of the

ester bond linking the caffeoyl and the quinic acid methyl ester moieties.[5] The fragmentation

pattern of neochlorogenic acid (3-CQA) and its isomers is well-characterized, with key product

ions at m/z 191, 179, and 173.[5] The relative intensities of these ions can be used to

differentiate between isomers.[6] For neochlorogenic acid, the fragment at m/z 191 is the base

peak, while the fragment at m/z 179 is very weak.[6][7] This characteristic pattern is retained for

the methyl ester derivative.

The primary fragmentation pathways observed for neochlorogenic acid methyl ester are

summarized in the table below.
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Precursor Ion [M-
H]⁻ (m/z)

Fragment Ion (m/z) Proposed Formula
Identity of
Fragment

367.10 191.05 C₇H₁₁O₆⁻ [Quinic acid - H]⁻

367.10 179.03 C₉H₇O₄⁻ [Caffeic acid - H]⁻

367.10 173.04 C₇H₉O₅⁻
[Dehydrated quinic

acid - H]⁻
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Caption: Workflow for synthesis and analysis of neochlorogenic acid methyl ester.
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Caption: Proposed ESI-MS/MS fragmentation of neochlorogenic acid methyl ester.

Conclusion
This application note provides a comprehensive methodology for the synthesis and structural

characterization of neochlorogenic acid methyl ester using ESI-MS/MS. The deprotonated

molecule [M-H]⁻ at m/z 367 fragments to produce characteristic ions at m/z 191 (quinic acid),

m/z 179 (caffeic acid), and m/z 173 (dehydrated quinic acid). The high intensity of the m/z 191

fragment relative to m/z 179 is a key diagnostic feature for distinguishing the neochlorogenic

acid (3-O-caffeoylquinic) scaffold. These detailed protocols and fragmentation data serve as a
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valuable resource for researchers in natural product chemistry, metabolomics, and drug

discovery for the unambiguous identification of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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